Thioether (–S–) vs. Ether (–O–) Linkage at Pyrimidine 4-Position: Differential HIV-1 RT Inhibition from a Directly Analogous Compound Series
In the pyrimidine thioether series reported by Nugent et al. (1998), the thioether (–S–) linkage at the pyrimidine core was systematically compared with an ether (–O–) linkage. Compounds with the ether bridge (e.g., 69–72) showed reduced inhibitory activity against wild-type HIV-1 RT relative to the corresponding sulfur-containing derivatives, while activity against the P236L mutant RT was still observed but attenuated [1][2]. This SAR finding directly informs the selection of CAS 338955-64-9 (4-thioether) over its closest commercially available phenoxy analog, CAS 338956-04-0 (4-(3,4-dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine), for HIV-1 RT screening campaigns.
| Evidence Dimension | HIV-1 RT inhibitory potency as a function of heteroatom linkage type (S vs. O) |
|---|---|
| Target Compound Data | Thioether linkage (–S–) present; class-level IC₅₀ range against wild-type HIV-1 RT: 0.06–0.47 µM for optimized pyrimidine thioethers; against P236L mutant RT: 0.05–0.16 µM [1] |
| Comparator Or Baseline | Ether-linked analogs (–O–) in the same series (compounds 69–72): reduced activity vs. wild-type RT; only partial retention against P236L [1] |
| Quantified Difference | Thioether analogs achieved IC₅₀ values <100 nM against both wild-type and P236L RT, whereas ether-linked analogs uniformly showed diminished potency (exact fold-change not tabulated in source; qualitative rank-order shift reported) [1]. |
| Conditions | In vitro enzymatic assay; recombinant HIV-1 RT (wild-type and P236L mutant); poly(rA)·oligo(dT) template-primer; 10 µM compound screening concentration with IC₅₀ determination at 8 concentrations [1]. |
Why This Matters
For laboratories screening pyrimidine-based NNRTIs, the thioether linkage preserves the dual wild-type/mutant RT inhibition window that ether analogs erode, reducing the risk of false-negative screening outcomes in resistance-profiling assays.
- [1] Nugent RA, Schlachter ST, Murphy MJ, Cleek GJ, Poel TJ, Wishka DG, Graber DR, Yagi Y, Keiser BJ, Olmsted RA, Kopta LA, Swaney SM, Poppe SM, Morris J, Tarpley WG, Thomas RC. Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. J Med Chem. 1998;41(20):3793-3803. (See Table 3: Effect of Altering the Heteroatom Linkage.) View Source
- [2] BindingDB entry for pyrimidine thioether series. HIV-1 RT IC₅₀ data summary for wild-type and P236L mutant. BindingDB ID cross-reference to Nugent et al. 1998. View Source
